7-[(2,4-Dichlorophenyl)methyl]-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione
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Overview
Description
7-[(2,4-Dichlorophenyl)methyl]-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a bromine atom, and a methyl group attached to a purine scaffold. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-Dichlorophenyl)methyl]-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The 7-position is alkylated with 2,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate (K2CO3) to introduce the dichlorophenylmethyl group.
Methylation: The 3-position is methylated using methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild heating.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of de-brominated purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine
Antiviral Agents: Potential use in the development of antiviral drugs.
Anticancer Agents: Investigated for its cytotoxic properties against cancer cells.
Enzyme Inhibitors: Potential to inhibit specific enzymes involved in disease pathways.
Industry
Pharmaceuticals: Used in the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 7-[(2,4-Dichlorophenyl)methyl]-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione exerts its effects is primarily through interaction with biological macromolecules. It can bind to enzymes or receptors, altering their activity. The dichlorophenyl group enhances its binding affinity, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3-methyl-1,3,7-trihydropurine-2,6-dione: Lacks the dichlorophenyl group, resulting in different biological activity.
7-Benzyl-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione: Similar structure but with a benzyl group instead of a dichlorophenyl group.
Uniqueness
7-[(2,4-Dichlorophenyl)methyl]-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione is unique due to the presence of both the dichlorophenyl and bromine groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
8-bromo-7-[(2,4-dichlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2N4O2/c1-19-10-9(11(21)18-13(19)22)20(12(14)17-10)5-6-2-3-7(15)4-8(6)16/h2-4H,5H2,1H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRAIVBOBAUVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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